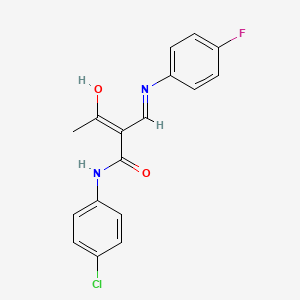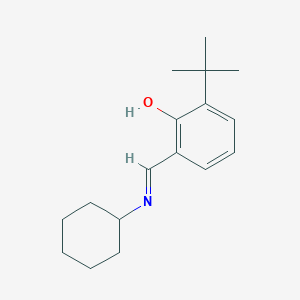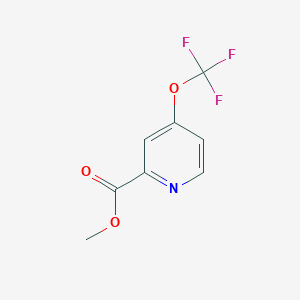
2-Acetyl-N-(4-chlorophenyl)-3-((4-fluorophenyl)amino)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-N-(4-chlorophenyl)-3-((4-fluorophenyl)amino)prop-2-enamide (FCCP) is an important and widely used compound in scientific research, particularly in the field of biochemistry. It is a chemical compound that is used to study the effects of protonophores, which are molecules that can transport protons across biological membranes. FCCP is also known as carbonyl cyanide-p-trifluoromethoxyphenylhydrazone, which is a more descriptive chemical name.
作用機序
FCCP is a protonophore, which means it can transport protons across biological membranes. It binds to the mitochondrial membrane and allows protons to move from the inside of the mitochondria to the outside. This causes a decrease in the membrane potential, which leads to the release of energy in the form of heat instead of ATP.
Biochemical and Physiological Effects
FCCP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, which can cause oxidative damage to cells. It has also been shown to increase the production of nitric oxide, which can have an effect on blood pressure and inflammation. Additionally, it has been shown to increase the production of adenosine triphosphate (ATP), which is the energy currency of cells.
実験室実験の利点と制限
FCCP has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. Additionally, it is relatively inexpensive to purchase. However, there are some limitations to its use. It has a relatively short half-life, which means it must be used quickly after synthesis. Additionally, it can be toxic at high concentrations, so it must be used with caution.
将来の方向性
FCCP has a number of potential future applications in scientific research. It could be used to study the effects of protonophores on mitochondrial function and oxidative phosphorylation. It could also be used to study the effects of mitochondrial uncoupling on cellular metabolism. Additionally, it could be used to study the effects of nitric oxide on inflammation and blood pressure. Finally, it could be used to study the effects of reactive oxygen species on oxidative stress and cell damage.
合成法
FCCP can be synthesized using a number of methods, including the reaction of 4-chlorophenylacetonitrile with 4-fluorophenylhydrazine in the presence of a base. This reaction produces a product that is then purified by recrystallization. Another method involves the reaction of 4-chlorophenylacetonitrile with 4-fluorophenylhydrazine in the presence of a base and an acid. This reaction produces a product that is then purified by column chromatography.
科学的研究の応用
FCCP is widely used in scientific research, particularly in the field of biochemistry. It is used to study the effects of protonophores, which are molecules that can transport protons across biological membranes. It is also used to study the effects of mitochondrial uncoupling, which is the process by which energy is released from the mitochondria in the form of heat instead of ATP. It is also used to study the effects of oxidative phosphorylation, which is the process by which energy is released from the mitochondria in the form of ATP.
特性
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxybut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O2/c1-11(22)16(10-20-14-8-4-13(19)5-9-14)17(23)21-15-6-2-12(18)3-7-15/h2-10,22H,1H3,(H,21,23)/b16-11+,20-10? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTHOKRCPUBVNJ-GRBJJUPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C=NC1=CC=C(C=C1)F)\C(=O)NC2=CC=C(C=C2)Cl)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-N-(4-chlorophenyl)-3-((4-fluorophenyl)amino)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














